molecular formula C23H21N3O2 B3443232 Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B3443232
M. Wt: 371.4 g/mol
InChI Key: KBBXEWKDUUDWCG-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Piperazine Ring Formation: The piperazine ring can be synthesized via a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Pyridine Moiety Introduction: The pyridine group is often introduced through a nucleophilic substitution reaction using a pyridine derivative.

    Final Coupling: The final step involves coupling the biphenyl group with the piperazine ring and the pyridine moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
  • 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
  • 4,4’-di(4-pyridyl)biphenyl

Uniqueness

Biphenyl-4-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(4-phenylphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-22(20-10-8-19(9-11-20)18-5-2-1-3-6-18)25-13-15-26(16-14-25)23(28)21-7-4-12-24-17-21/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBXEWKDUUDWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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